1-methylpiperidin-4-yl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate
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Overview
Description
1-methylpiperidin-4-yl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylpiperidin-4-yl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine and pyridine rings are then introduced through subsequent reactions, often involving nucleophilic substitution and carbamate formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methylpiperidin-4-yl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
1-methylpiperidin-4-yl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methylpiperidin-4-yl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methylpiperidin-4-yl ((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamate: shares similarities with other compounds containing piperidine, pyridine, and triazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the design of new drugs and materials.
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) N-[(1-pyridin-4-yltriazol-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-20-8-4-14(5-9-20)23-15(22)17-10-12-11-21(19-18-12)13-2-6-16-7-3-13/h2-3,6-7,11,14H,4-5,8-10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAWSFBUPBNFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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